molecular formula C7H11NO2 B14692589 5-Hexynoic acid, 2-amino-4-methyl- CAS No. 23840-12-2

5-Hexynoic acid, 2-amino-4-methyl-

Katalognummer: B14692589
CAS-Nummer: 23840-12-2
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: HTRNZXAZQOBONO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Hexynoic acid, 2-amino-4-methyl- is an organic compound with the molecular formula C7H11NO2 It is a derivative of hexynoic acid, characterized by the presence of an amino group at the second carbon and a methyl group at the fourth carbon

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexynoic acid, 2-amino-4-methyl- typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-hexynoic acid and appropriate amine precursors.

    Reaction Conditions: The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.

    Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for 5-Hexynoic acid, 2-amino-4-methyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hexynoic acid, 2-amino-4-methyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different derivatives.

    Substitution: The amino group can participate in substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alkenes or alkanes.

Wissenschaftliche Forschungsanwendungen

5-Hexynoic acid, 2-amino-4-methyl- has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Hexynoic acid, 2-amino-4-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 5-Hexynoic acid, 2-amino-4-methyl- include:

    5-Hexynoic acid: The parent compound without the amino and methyl groups.

    2-Amino-5-hexenoic acid: A similar compound with a double bond instead of a triple bond.

    4-Methyl-5-hexynoic acid: A derivative with a methyl group at the fourth carbon but lacking the amino group.

Uniqueness

The uniqueness of 5-Hexynoic acid, 2-amino-4-methyl- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

23840-12-2

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

2-amino-4-methylhex-5-ynoic acid

InChI

InChI=1S/C7H11NO2/c1-3-5(2)4-6(8)7(9)10/h1,5-6H,4,8H2,2H3,(H,9,10)

InChI-Schlüssel

HTRNZXAZQOBONO-UHFFFAOYSA-N

Kanonische SMILES

CC(CC(C(=O)O)N)C#C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.